molecular formula C19H19FN2O2 B5469420 2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5469420
M. Wt: 326.4 g/mol
InChI Key: IVQIRVVCDYYZKM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Indole Derivative Preparation: Concurrently, the indole derivative is synthesized by reacting 2-methylindole with suitable reagents under controlled conditions.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the indole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 4-((2-(2-(4-fluorophenoxy)ac)hydrazono)methyl)phenyl 2-thiophenecarboxylate

Uniqueness

2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both the fluorophenoxy and indole groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13-16(17-4-2-3-5-18(17)22-13)10-11-21-19(23)12-24-15-8-6-14(20)7-9-15/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQIRVVCDYYZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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